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  • Product: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride
  • CAS: 306934-86-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide on 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride: Structure, Reactivity, and Medicinal Applications

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetic profiles. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount for optimizing pharmacodynamics and pharmacokinetic profiles. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (CAS: 306934-86-1) serves as a highly reactive, versatile electrophilic building block[1]. Characterized by its unique bicyclic structure—a benzene ring fused to a flexible seven-membered dioxepine ring—this compound is primarily utilized to synthesize diverse libraries of amides, esters, and ketones.

As a Senior Application Scientist, I have observed that the unique conformational dynamics of the 1,5-benzodioxepine core provide distinct advantages over more rigid analogs (like 1,4-benzodioxane or 1,3-benzodioxole) when targeting complex enzymatic pockets, particularly in the development of Aldose Reductase (AR) inhibitors and Glucokinase (GK) regulators[2][3]. This whitepaper details the structural properties, synthetic utility, and standardized protocols associated with this critical intermediate.

Structural and Conformational Dynamics

The core architecture of 3,4-dihydro-2H-1,5-benzodioxepine consists of an aromatic ring fused to a 1,5-dioxepine ring. The presence of the acyl chloride group (-COCl) at the 7-position introduces a highly electrophilic center, primed for nucleophilic acyl substitution.

Conformational Flexibility

Unlike rigid five- or six-membered oxygenated heterocycles, the seven-membered dioxepine ring exhibits significant conformational flexibility. Dynamic ^1^H and ^13^C NMR studies have demonstrated that the 1,5-benzodioxepin system exists in a conformational equilibrium. In solution, the most stable conformations are a mixture of the chair (C, ~80%) and the twist-boat (TB, ~20%) [4].

Causality in Drug Design: This inherent flexibility is a critical asset. When a drug candidate containing this scaffold enters a target binding site, the low energy barrier for chair inversion allows the molecule to adopt an induced-fit conformation, maximizing van der Waals interactions and hydrogen bonding with target residues[3][5].

Physicochemical Properties

Understanding the baseline properties of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is essential for maintaining reagent integrity and ensuring reproducible synthetic yields.

PropertyValue / Description
Chemical Name 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride
CAS Number 306934-86-1[1]
Molecular Formula C10H9ClO3[1]
Molecular Weight 212.63 g/mol [6]
Structural Class Bicyclic Aromatic Heterocycle / Acyl Chloride[6]
Reactivity Profile Highly electrophilic; violently moisture-sensitive[1]
Solubility Soluble in anhydrous aprotic solvents (DCM, THF, DMF, Toluene)
Storage Requirements Store under inert gas (Ar/N2) at 2–8 °C to prevent hydrolysis

Applications in Medicinal Chemistry

The derivatives synthesized from this acyl chloride have shown profound efficacy in metabolic disease pathways.

Target 1: Aldose Reductase (AR) Inhibition

Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. In hyperglycemic states, the accumulation of sorbitol leads to osmotic stress, driving diabetic complications such as neuropathy and retinopathy[3]. Benzodioxepine-7-carboxamides synthesized from this acyl chloride act as potent, competitive AR inhibitors. Computational docking reveals that the carboxamide moiety forms critical hydrogen bonds with Tyr48 and His110 in the AR active site, effectively destabilizing the enzyme's catalytic triad[5].

Pathway Hyperglycemia Hyperglycemia (Excess Glucose) AR Aldose Reductase (AR) Enzyme Hyperglycemia->AR Substrate Binding Sorbitol Sorbitol Accumulation (Cellular Toxicity) AR->Sorbitol NADPH-dependent Reduction Complications Diabetic Complications (Neuropathy, Retinopathy) Sorbitol->Complications Osmotic Stress Inhibitor Benzodioxepine Derivatives (AR Inhibitors) Inhibitor->AR Competitive Inhibition (Blocks Active Site)

Mechanism of aldose reductase inhibition by benzodioxepine derivatives in the polyol pathway.
Target 2: Glucokinase (GK) Regulation

High-throughput screening campaigns have identified benzodioxepine derivatives as potent disruptors of the Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) complex. By binding to the complex, these molecules release active GK, thereby increasing hepatic glucose utilization and offering a therapeutic avenue for Type II Diabetes[2].

Experimental Workflow: Self-Validating Amide Synthesis

Acyl chlorides are preferred over their corresponding carboxylic acids for library generation because they bypass the need for expensive, moisture-sensitive coupling reagents (e.g., HATU, EDC) that often require extensive optimization. Below is a self-validating protocol for generating a benzodioxepine-7-carboxamide.

G A 3,4-dihydro-2H-1,5- benzodioxepine-7-carboxylic acid B SOCl2 or Oxalyl Chloride (Catalytic DMF) A->B Chlorination C 3,4-dihydro-2H-1,5- benzodioxepine-7-carbonyl chloride B->C Intermediate D Primary/Secondary Amine + DIPEA C->D Nucleophilic Acyl Substitution E Benzodioxepine-7-carboxamide (Bioactive Scaffold) D->E Amide Bond Formation

Synthetic workflow for the generation of benzodioxepine carboxamides via acyl chloride intermediate.
Step-by-Step Protocol: Nucleophilic Acyl Substitution

1. Preparation & Inert Atmosphere Setup

  • Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Causality: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is highly susceptible to hydrolysis. Ambient moisture will rapidly convert it back to the unreactive carboxylic acid, severely depressing yields.

2. Reagent Addition

  • Action: Dissolve the target primary or secondary amine (1.0 eq, 1.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol).

  • Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from reacting with the acyl chloride, while efficiently scavenging the HCl byproduct generated during amide bond formation, thus preventing the protonation (and deactivation) of the reactant amine.

3. Electrophile Introduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.1 eq, 1.1 mmol) in 5 mL of anhydrous DCM and add dropwise over 10 minutes.

  • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, minimizing the formation of di-acylated side products and preventing solvent boil-off.

4. Reaction Monitoring (Self-Validation Step)

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) mobile phase.

  • Validation: The complete disappearance of the lower-Rf amine spot and the appearance of a new, UV-active higher-Rf spot confirms successful conversion. LC-MS can be used to verify the exact mass of the product[5].

5. Quenching and Workup

  • Action: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3. Stir vigorously for 15 minutes.

  • Causality: The mild base neutralizes any remaining HCl and hydrolyzes unreacted acyl chloride into the water-soluble carboxylate salt, allowing for easy separation.

  • Action: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

6. Purification

  • Action: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide[5].

References

  • NextSDS Chemical Database:3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL CHLORIDE - Chemical Substance Information.
  • Journal of Medicinal Chemistry (ACS Publications):Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding.
  • PubMed (NIH):Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds.
  • Smolecule:3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Synthesis and Biological Activity.
  • Matrix Fine Chemicals:3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-6-CARBONYL CHLORIDE Properties.
  • Canadian Journal of Chemistry (CDN Science Pub):Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, a reactive acyl chloride of significant interest in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, a reactive acyl chloride of significant interest in pharmaceutical and chemical synthesis. In the absence of extensive empirical solubility data in public literature, this guide establishes a robust framework for researchers, scientists, and drug development professionals to predict, determine, and intelligently apply the solubility profile of this compound. The narrative synthesizes the fundamental principles of solute-solvent interactions with the practical challenges posed by the high reactivity of acyl chlorides. We present a detailed exploration of theoretical solubility considerations, a selection of suitable aprotic organic solvents, and rigorous, step-by-step experimental protocols for accurate solubility determination under anhydrous conditions. This guide is designed to be a self-validating system, emphasizing the causality behind experimental choices and grounding all recommendations in authoritative chemical principles.

Introduction: The Critical Role of Solubility in Synthesis and Development

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is a key intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. Its utility is largely dictated by its reactivity, which is in turn dependent on its solubility in appropriate organic solvents. A well-characterized solubility profile is paramount for:

  • Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction are profoundly influenced by the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.

  • Process Development and Scale-Up: Understanding solubility is crucial for designing robust and scalable synthetic routes, including determining appropriate reaction volumes, and managing purification and isolation steps like crystallization.

  • Analytical Method Development: The development of accurate analytical methods for monitoring reaction progress and assessing purity requires the selection of solvents in which the analyte is sufficiently soluble.

The primary challenge in characterizing the solubility of an acyl chloride is its inherent reactivity. These compounds are highly susceptible to nucleophilic attack, particularly from protic solvents such as water and alcohols. This reactivity necessitates a carefully considered approach to both solvent selection and experimental design.[1][2][3]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that substances with similar intermolecular forces and polarity will be more likely to form a homogenous solution. The solubility of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is governed by the interplay of its molecular structure and the properties of the solvent.

2.1. Solute-Solvent Interactions

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). This process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[5] For dissolution to be favorable, the energy released from the formation of solute-solvent bonds should be comparable to or greater than the energy required to break the existing bonds.

The key intermolecular forces at play for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride are:

  • Dipole-Dipole Interactions: The carbonyl group (C=O) and the C-Cl bond are highly polarized, creating a significant molecular dipole moment. This allows for strong interactions with polar aprotic solvents.

  • London Dispersion Forces: These forces are present in all molecules and increase with the size and surface area of the molecule. The aromatic ring and the overall molecular structure contribute to these interactions.

2.2. The Impact of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

  • Polar Aprotic Solvents: (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetone, Acetonitrile). These solvents possess a significant dipole moment but lack acidic protons. They are generally excellent choices for dissolving acyl chlorides as they can engage in dipole-dipole interactions without reacting with the acyl chloride functional group.

  • Non-Polar Aprotic Solvents: (e.g., Toluene, Hexane, Diethyl Ether). These solvents have low dielectric constants and primarily interact through London dispersion forces. While acyl chlorides are generally soluble in these solvents, the solubility may be lower compared to polar aprotic solvents.[6][7]

  • Polar Protic Solvents: (e.g., Water, Alcohols, Carboxylic Acids). These solvents are generally unsuitable for determining the true solubility of acyl chlorides. Their nucleophilic nature leads to rapid solvolysis (hydrolysis or alcoholysis), a chemical reaction that consumes the acyl chloride.[1][7][8]

The structure of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, with its polar acyl chloride group and relatively large, somewhat non-polar benzodioxepine backbone, suggests good solubility in a range of polar aprotic and some non-polar aprotic solvents.

Recommended Solvents for Solubility Determination

Based on the theoretical principles outlined above, the following aprotic solvents are recommended for determining the solubility profile of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride. It is crucial that these solvents are of high purity and anhydrous (with very low water content) to prevent degradation of the analyte.

Solvent ClassRecommended SolventsRationale for Selection
Halogenated Dichloromethane (DCM), ChloroformHigh polarity, generally inert to acyl chlorides. Commonly used in synthesis.[6]
Ethers Tetrahydrofuran (THF), Diethyl EtherGood balance of polarity and ability to solvate organic molecules. THF is more polar than diethyl ether.
Esters Ethyl AcetateA moderately polar aprotic solvent, widely used in chromatography and extraction.
Ketones AcetoneA highly polar aprotic solvent, but caution is advised due to the potential for slow enolate-catalyzed reactions under certain conditions.
Nitriles AcetonitrileA polar aprotic solvent, often used in HPLC, making it suitable for analytical solubility studies.
Aromatics TolueneA non-polar solvent, useful for understanding solubility in hydrocarbon-like environments.

Experimental Determination of Solubility

Given the reactive nature of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, a modified equilibrium solubility (shake-flask) method is recommended, coupled with a quantitative analytical technique that can distinguish the intact acyl chloride from its degradation products.[9] All experiments must be conducted under strictly anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon).

4.1. Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the solubility of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride.

Solubility_Workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Anhydrous Solvents prep_compound Obtain Pure Compound prep_glassware Dry Glassware add_excess Add Excess Compound to Solvent prep_glassware->add_excess Inert Atmosphere equilibrate Equilibrate at Constant Temperature add_excess->equilibrate sample Filter and Sample Supernatant equilibrate->sample derivatize Derivatize Sample sample->derivatize Immediate Quenching hplc HPLC Analysis derivatize->hplc quantify Quantify Concentration hplc->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for determining the solubility of a reactive acyl chloride.

4.2. Detailed Protocol: Equilibrium Solubility Determination by HPLC

This protocol uses a derivatization step to quench the reactive acyl chloride into a stable amide, which can then be reliably quantified by High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (high purity)

  • Anhydrous organic solvents (DCM, THF, Acetonitrile, etc.)

  • Derivatizing agent: A solution of a primary or secondary amine (e.g., benzylamine or morpholine) in an anhydrous aprotic solvent.

  • HPLC system with a UV detector

  • Thermostatted shaker

  • Syringe filters (PTFE, 0.22 µm)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Oven-dry all glassware and cool under a stream of inert gas.

    • Ensure all solvents are anhydrous.

    • Prepare a stock solution of the derivatizing agent at a known concentration.

  • Equilibration:

    • To a series of vials, add a measured volume (e.g., 2 mL) of each anhydrous solvent.

    • Add an excess amount of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride to each vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials under an inert atmosphere and place them in a thermostatted shaker at a constant temperature (e.g., 25 °C).

    • Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Derivatization:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully draw a known volume of the supernatant into a syringe fitted with a PTFE filter.

    • Immediately dispense the filtered solution into a vial containing a known excess of the derivatizing amine solution. This quenches the reaction and forms a stable amide derivative.

  • HPLC Analysis:

    • Prepare a calibration curve using known concentrations of the pure, synthesized amide derivative.

    • Dilute the derivatized samples as necessary to fall within the linear range of the calibration curve.

    • Analyze the samples by HPLC, monitoring at a wavelength where the amide derivative has strong absorbance.

  • Calculation:

    • Using the calibration curve, determine the concentration of the amide derivative in the quenched samples.

    • Back-calculate to find the concentration of the original 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride in the saturated solution. This value represents the solubility.

4.3. Self-Validating System and Controls

  • Time to Equilibrium: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at equilibrium.

  • Purity Analysis: Use HPLC to confirm the purity of the starting material and to check for any degradation in the solid phase after equilibration.

  • Derivatization Efficiency: The quenching reaction with the amine should be rapid and complete. This can be confirmed by ensuring no remaining acyl chloride is detectable shortly after mixing.

Predicted Solubility Profile and Discussion

While quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the principles discussed.

SolventPredicted SolubilityRationale
Dichloromethane HighPolar aprotic solvent, good dipole-dipole interactions.
Chloroform HighSimilar to dichloromethane.
Tetrahydrofuran HighPolar ether, effective at solvating a wide range of organic molecules.
Acetonitrile Moderate to HighPolar aprotic solvent, good for analytical work.
Ethyl Acetate ModerateModerately polar, good balance of properties.
Toluene Low to ModerateNon-polar, relies on weaker London dispersion forces.
Hexane Very LowHighly non-polar, unlikely to effectively solvate the polar acyl chloride group.
Water/Alcohols ReactiveSolvolysis will occur, leading to decomposition rather than true dissolution.[2][7]

The presence of the benzodioxepine moiety, with its ether linkages, may slightly enhance solubility in ether solvents like THF and diethyl ether. The aromatic ring will contribute favorably to interactions with aromatic solvents like toluene.

Safety and Handling Considerations

Acyl chlorides are reactive and corrosive compounds that require careful handling.

  • Moisture Sensitivity: Always handle 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride under anhydrous and inert conditions to prevent hydrolysis.[3]

  • Toxicity and Corrosivity: The compound and its hydrolysis product (hydrochloric acid) are corrosive and can cause severe burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

  • Quenching: Unused acyl chlorides should be quenched safely by slowly adding them to a stirred solution of a suitable nucleophile, such as an alcohol (to form an ester) or an aqueous base solution under controlled conditions.[10]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride. While specific quantitative data is not available in the literature, a strong predictive understanding can be achieved through the application of fundamental solubility principles. The high reactivity of the acyl chloride functional group necessitates the use of anhydrous aprotic solvents and specialized experimental protocols, such as the derivatization-HPLC method detailed herein. By following the outlined procedures and safety precautions, researchers can confidently and accurately characterize the solubility of this important synthetic intermediate, enabling more efficient process development, reaction optimization, and analytical control in their research and development endeavors.

References

  • Acyl chloride - Grokipedia. (n.d.).
  • Acid Chloride - BYJU'S. (2022, February 8).
  • AS/A-Level Chemistry - Acyl Chloride - Tuttee Academy. (n.d.).
  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • A Comparative Guide to the Stability of Acyl Chlorides in Solution. (2025, December). Benchchem.
  • Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf.
  • Solubility of organic compounds (video). (n.d.). Khan Academy.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
  • Chemistry Acid Chloride - SATHEE - IIT Kanpur. (n.d.).
  • AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... (n.d.). Tuttee Academy.
  • Acid Chloride - BYJU'S. (2022, February 8).
  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
  • Is Solubility a Physical Property? The Science Behind What Dissolves and Why It Matters. (2026, March 8).
  • an introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide.
  • A Technical Guide to the Solubility and Handling of Sorbyl Chloride in Organic Solvents. (n.d.). Benchchem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent.
  • Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms. (n.d.). Doc Brown's Advanced A Level Organic Chemistry.
  • Quenching Solvent Drying Still Bottoms. (n.d.).
  • Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise.
  • Acyl Chlorides - A Level Chemistry Revision Notes. (2025, June 23). Save My Exams.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). ResearchGate.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • Solubility Expressions and Mechanisms of Solute Solvent Interactions. (n.d.). Pharmaguideline.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (n.d.). Semantic Scholar.
  • Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. (2017, June 5). PubMed.
  • reaction between acyl chlorides and water - addition / elimination. (n.d.). Chemguide.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Acid Chlorides and Chloroformates - Safety and Handling. (n.d.). BASF.
  • Test No. 105: Water Solubility. (n.d.). OECD.

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, a critical reactive intermediate for the development of novel pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, a critical reactive intermediate for the development of novel pharmaceutical agents and fine chemicals. The procedure begins with the commercially available 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid and employs thionyl chloride as the chlorinating agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, critical safety procedures for handling hazardous reagents, and a detailed, step-by-step workflow from reaction setup to product purification and characterization.

Introduction and Scientific Principle

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is a highly valuable acyl chloride intermediate. Its reactivity makes it an excellent precursor for synthesizing a variety of derivatives, including amides, esters, and ketones, by reacting it with appropriate nucleophiles.[1][2] Such derivatives are of significant interest in medicinal chemistry and materials science.[1]

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. This protocol utilizes thionyl chloride (SOCl₂), a highly effective reagent for this purpose. The primary advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[3][4][5] This facilitates their removal from the reaction mixture, which drives the equilibrium towards the product and simplifies the purification process.[3][6]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution pathway. The mechanism involves the following key steps:

  • Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: A chloride ion is expelled, leading to the formation of a reactive acyl chlorosulfite intermediate. This step is crucial as it converts the poor leaving group (-OH) into a much better leaving group.[7][8]

  • Nucleophilic Attack: The liberated chloride ion acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the stable gaseous molecules SO₂ and HCl, to yield the final 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride.[2][9]

The overall transformation is illustrated below:

ReactionScheme reactant 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid product 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride reactant->product Solvent (e.g., Anhydrous Toluene) Reflux reagent + SOCl₂ (Thionyl Chloride) byproducts + SO₂ (g) + HCl (g)

Figure 1: General reaction scheme for the synthesis.

Critical Safety and Handling

Thionyl chloride (SOCl₂) is a highly corrosive, toxic, and moisture-sensitive chemical. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, solvent-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a full-face shield when handling thionyl chloride.[10][11]

  • Ventilation: All operations involving thionyl chloride must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[12][13]

  • Anhydrous Conditions: Thionyl chloride reacts violently with water, releasing toxic HCl and SO₂ gas.[10][11] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Emergency Procedures: An emergency shower and eyewash station must be immediately accessible.[10] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][14] For inhalation, move the individual to fresh air and seek immediate medical help.[14]

  • Quenching: Excess thionyl chloride must be quenched carefully by slowly adding it to a stirred, cold solution of sodium bicarbonate or calcium hydroxide. Never quench with water directly.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )PuritySupplier
3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid33632-74-5194.19≥97% or equivalent
Thionyl chloride (SOCl₂)7719-09-7118.97≥99% or equivalent
Anhydrous Toluene108-88-392.14Anhydrous, ≥99.8% or equivalent
N,N-Dimethylformamide (DMF) (optional catalyst)68-12-273.09Anhydrous, ≥99.8% or equivalent
Equipment
  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Drying tube (filled with CaCl₂ or Drierite)

  • Ice-water bath

  • Rotary evaporator

  • Vacuum pump for distillation (if required)

Detailed Step-by-Step Synthesis Protocol

This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.

Workflow A 1. Apparatus Setup - Assemble dry glassware under N₂. - Add starting material and solvent. B 2. Reagent Addition - Cool flask to 0°C. - Add catalytic DMF. - Slowly add thionyl chloride via dropping funnel. A->B Prepare for reaction C 3. Reaction - Remove ice bath. - Heat to reflux (e.g., ~110°C for Toluene). - Monitor for 2-4 hours until gas evolution ceases. B->C Initiate reaction D 4. Work-up - Cool to room temperature. - Remove solvent and excess SOCl₂ via rotary evaporation. C->D Reaction complete E 5. Purification - Purify crude product via vacuum distillation or recrystallization. D->E Isolate crude product F 6. Characterization - Confirm structure and purity (IR, NMR). E->F Obtain pure product

Figure 2: Experimental workflow for synthesis.

Step 1: Reaction Setup
  • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly oven-dried.

  • Place the system under a positive pressure of dry nitrogen or argon.

  • To the flask, add 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (1.94 g, 10.0 mmol).

  • Add 20 mL of anhydrous toluene to the flask to dissolve the starting material.

Step 2: Reagent Addition
  • Place the reaction flask in an ice-water bath and cool the solution to 0°C with gentle stirring.

  • (Optional but recommended) Add one drop of anhydrous N,N-dimethylformamide (DMF) to the flask using a syringe. DMF catalyzes the reaction by forming a more electrophilic Vilsmeier intermediate.[4]

  • Charge the dropping funnel with thionyl chloride (1.4 mL, ~2.3 g, 19.0 mmol, ~1.9 eq).

  • Add the thionyl chloride dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0°C to control the initial exothermic reaction and gas evolution.

Step 3: Reaction at Reflux
  • Once the addition is complete, remove the ice-water bath and allow the mixture to warm to room temperature.

  • Carefully heat the reaction mixture to reflux (~110°C for toluene) using a heating mantle.

  • Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gases (SO₂ and HCl) has ceased. This can be monitored by passing the gas outlet through a bubbler containing mineral oil.

Step 4: Isolation of Crude Product
  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Crucially, ensure the vacuum pump is protected by a base trap (e.g., a flask containing NaOH pellets or solution) to neutralize acidic vapors.

  • The remaining residue is the crude 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride.

Step 5: Purification

The crude product can be purified based on its physical properties. Acyl chlorides are often high-boiling liquids or low-melting solids.

  • Vacuum Distillation: If the product is a liquid, it can be purified by distillation under high vacuum. This is the preferred method for removing non-volatile impurities.[5][15]

  • Recrystallization: If the product is a solid, it can be recrystallized from a suitable anhydrous non-polar solvent (e.g., hexanes). This process must be performed quickly to minimize hydrolysis from atmospheric moisture.[16]

Store the final, purified product in a tightly sealed container under an inert atmosphere and in a desiccator to prevent degradation.

Product Characterization

Confirm the identity and purity of the synthesized 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The most telling change will be in the carbonyl (C=O) stretching frequency. The carboxylic acid C=O stretch (typically ~1700-1725 cm⁻¹) will be replaced by a higher frequency acyl chloride C=O stretch (typically ~1780-1815 cm⁻¹). The broad -OH stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) will disappear.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The acidic proton of the carboxylic acid will no longer be present. The aromatic and aliphatic protons of the benzodioxepine ring system should remain, with potential slight shifts in their chemical environment.

    • ¹³C NMR: The carbonyl carbon of the acyl chloride will appear at a characteristic chemical shift, typically in the range of 165-175 ppm.

References

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov. Available at: [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. OpenStax. Available at: [Link]

  • Loba Chemie. (2023, December 26). THIONYL CHLORIDE AR Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • Bionium Scientific. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. Bionium. Available at: [Link]

  • ReactionWeb. (2025, July 12). Carboxylic Acid + SOCl2. ReactionWeb.io. Available at: [Link]

  • PENTA. (2019, September 12). Thionyl chloride - SAFETY DATA SHEET. PENTA. Available at: [Link]

  • Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Asian Journal of Chemistry. Available at: [Link]

  • LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • Stenutz. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. Stenutz. Available at: [Link]

  • Worldwide Life Sciences. (2026, February 27). 3-4-Dihydro-2H-1-5-benzodioxepin-7-carboxylic acid. Worldwide Life Sciences. Available at: [Link]

Sources

Application

Application Note: Amidation Strategies Using 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl Chloride in Drug Discovery

Executive Summary The synthesis of targeted amide libraries is a cornerstone of modern medicinal chemistry. While carbodiimide-mediated couplings (e.g., EDC/HOBt) using carboxylic acids are ubiquitous, they often suffer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of targeted amide libraries is a cornerstone of modern medicinal chemistry. While carbodiimide-mediated couplings (e.g., EDC/HOBt) using carboxylic acids are ubiquitous, they often suffer from poor atom economy, difficult purification profiles due to urea byproducts, and sluggish kinetics with sterically hindered amines.

This application note details the use of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (CAS: 306934-86-1) as a highly reactive acylating reagent. The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged pharmacophore, recently validated in the development of potent antibacterial agents, including BioA inhibitors targeting Mycobacterium tuberculosis [1] and FabH inhibitors targeting Escherichia coli [2]. By utilizing the pre-activated acyl chloride, researchers can achieve near-quantitative amidation yields, streamline downstream purification, and accelerate structure-activity relationship (SAR) campaigns.

Mechanistic Rationale & Reagent Profiling

Why the Acyl Chloride Route?
  • Thermodynamic Driving Force: The chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic. This allows the reaction to proceed rapidly at 0 °C to room temperature, minimizing the degradation of thermally labile amine substrates.

  • Purification Efficiency: Unlike EDC/DCC couplings that generate water-soluble or organic-soluble urea byproducts (which often co-elute with the product during flash chromatography), the only byproduct of this reaction is hydrogen chloride (HCl).

  • Scalability: HCl is easily neutralized by a sacrificial base (e.g., Triethylamine) or an aqueous biphasic wash (Schotten-Baumann conditions), making this route highly scalable from milligram to multigram quantities.

Biological Context of the Benzodioxepine Scaffold

The bulky, oxygen-rich 3,4-dihydro-2H-1,5-benzodioxepine ring provides unique steric and electronic properties. In the context of BioA (Pyridoxal 5′-phosphate-dependent transaminase) , the benzodioxepine core fits precisely into the P1 pocket of the enzyme, forming critical hydrogen bonds with active site residues while avoiding steric clashes that occur with smaller 1,3-benzodioxole derivatives [1].

BioAPathway KAPA KAPA (8-amino-7-oxononanoate) BioA BioA Enzyme (PLP-dependent) KAPA->BioA binds DAPA DAPA (7,8-diaminononanoate) BioA->DAPA transamination Inhibitor Benzodioxepine Amide Inhibitor Inhibitor->BioA competitive inhibition

Fig 1: Biotin biosynthesis pathway highlighting BioA inhibition by benzodioxepine amides.

Reaction Pathways & Causality

Successful amidation with 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride relies on strict control of base selection and temperature .

  • Base Selection: The reaction generates equimolar amounts of HCl. If unneutralized, HCl will protonate the nucleophilic amine, halting the reaction. For anhydrous organic systems, Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used as an acid scavenger. For robust, water-stable amines, a Schotten-Baumann approach using aqueous NaOH or Na₂CO₃ in a biphasic system (e.g., EtOAc/Water) is preferred. The aqueous layer acts as an infinite sink for the HCl, driving the equilibrium forward while protecting the amine from acidic degradation.

  • Temperature Control: Acyl chlorides are sensitive to hydrolysis. The reagent must be added dropwise at 0 °C . This suppresses the exothermic nature of the coupling and drastically reduces the rate of competitive hydrolysis by trace moisture in the solvent.

AmidationWorkflow Start Prepare Reagents: Amine + Base in Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition: 3,4-dihydro-2H-1,5-benzodioxepine- 7-carbonyl chloride Cool->Add React Warm to RT Stir 2-4 hours Add->React prevents exotherm Quench Quench & Extract (H2O / Organic Solvent) React->Quench TLC completion Wash Wash (1N HCl, NaHCO3, Brine) Dry over Na2SO4 Quench->Wash Purify Purification (Flash Chromatography) Wash->Purify

Fig 2: Standard workflow for acyl chloride-mediated amidation.

Quantitative Data & Method Comparison

The table below summarizes the synthetic advantages of utilizing the acyl chloride reagent over traditional carbodiimide coupling for synthesizing key biological inhibitors [1, 2].

Reaction MethodAmine SubstrateBase / SolventTemp / TimeYield (%)Application / Target
Anhydrous Amidation 4-MethoxyanilineTEA / DCM0 °C to RT, 3h88% FabH Inhibitor Scaffold
Schotten-Baumann Piperazine derivativeNaOH(aq) / EtOAc0 °C to RT, 2h92% BioA Inhibitor Scaffold
Carbodiimide (EDC)4-MethoxyanilineDIPEA / DMFRT, 12h65%FabH Inhibitor Scaffold (Comparative)

Note: The EDC method utilizes 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. The lower yield is typically attributed to incomplete conversion and losses during the removal of urea byproducts.

Experimental Protocols

Protocol A: General Anhydrous Amidation (For Water-Sensitive Amines)

This self-validating protocol ensures that the nucleophile is fully free-based prior to the introduction of the electrophile, preventing premature quenching.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the primary or secondary amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add Triethylamine (TEA) (2.0 equiv, 2.0 mmol) to the solution. Stir for 5 minutes to ensure any amine hydrochloride salts are fully free-based.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Acylation: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.1 equiv, 1.1 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump or dropping funnel.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (typically 1:1 Hexanes/EtOAc, visualizing with UV).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Transfer to a separatory funnel and extract with DCM (3 × 10 mL).

  • Washing: Wash the combined organic layers sequentially with 1N HCl (10 mL) to remove unreacted amine, water (10 mL), and brine (10 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide via silica gel flash chromatography.

Protocol B: Biphasic Schotten-Baumann Amidation (For Robust Amines)

This protocol is highly recommended for scalable syntheses where the amine is stable in aqueous basic conditions.

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 equiv) in Ethyl Acetate (EtOAc, 10 mL).

  • Aqueous Base: Add an equal volume of 10% aqueous NaOH solution (10 mL) to create a biphasic system.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Acylation: Add 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.2 equiv) directly or dissolved in a minimum amount of EtOAc dropwise to the mixture.

  • Reaction: Stir vigorously at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1.5 hours. The vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous layers.

  • Workup: Separate the layers in a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide derivative.

References

  • Liu, F., Dawadi, S., Maize, K. M., Dai, R., Park, S. W., Schnappinger, D., Finzel, B. C., & Aldrich, C. C. (2017). "Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 60(13), 5507-5520. URL:[Link][1][2]

  • Zhou, Y., Liang, Y. Q., Wang, X. Y., Chang, H. Y., Hu, S. P., & Sun, J. (2022). "Design, synthesis and antibacterial activities of novel amide derivatives bearing dioxygenated rings as potential beta-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors." Chemical and Pharmaceutical Bulletin, 70(8), 544-549. URL:[Link][3]

  • NextSDS Chemical Database. "3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-7-CARBONYL CHLORIDE — Chemical Substance Information." NextSDS. URL:[Link][4]

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for the cross-coupling...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the cross-coupling reactions of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, a valuable building block in medicinal chemistry and materials science. The inherent reactivity of the acyl chloride functional group allows for a diverse range of carbon-carbon and carbon-heteroatom bond formations under palladium catalysis. This document outlines methodologies for Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings, as well as Buchwald-Hartwig amination, offering researchers a robust toolkit for the synthesis of novel derivatives. The protocols are designed to be both descriptive and explanatory, elucidating the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure high efficiency and reproducibility.

Introduction: The Versatility of 3,4-dihydro-2H-1,5-benzodioxepine Scaffolds

The 3,4-dihydro-2H-1,5-benzodioxepine motif is a privileged scaffold found in numerous biologically active compounds. Its unique conformational properties and ability to act as a bioisosteric replacement for other aromatic systems make it an attractive starting point for drug discovery programs. The functionalization of this core structure is paramount for modulating its physicochemical and pharmacological properties. The title compound, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, serves as a highly reactive and versatile electrophile for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and modular approach to introduce a wide array of substituents at the 7-position, thereby enabling the rapid generation of compound libraries for screening and lead optimization.

The stability of the benzodioxepine ring system under typical cross-coupling conditions is a key advantage, allowing for a broad range of reaction parameters to be employed without degradation of the core structure.[1] This guide will provide detailed, field-proven protocols for the most pertinent cross-coupling reactions of this valuable synthetic intermediate.

Preparation of the Starting Material: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

The acyl chloride is typically prepared from the corresponding carboxylic acid, which is commercially available.[2][3][4][5] The conversion is a standard and high-yielding transformation.

Protocol 2.1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure (using Thionyl Chloride):

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (1.0 eq).

  • Add anhydrous DCM or toluene to dissolve or suspend the carboxylic acid.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature with stirring.[6][7]

  • Heat the reaction mixture to reflux (typically 40-80 °C depending on the solvent) and monitor the reaction progress by TLC or by observing the cessation of gas evolution (SO₂ and HCl).[8]

  • Upon completion (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive and toxic vapors.

  • The resulting crude 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is often of sufficient purity for direct use in subsequent cross-coupling reactions. If necessary, it can be purified by distillation under high vacuum.

Palladium-Catalyzed Cross-Coupling Reactions

The following sections provide detailed protocols for various palladium-catalyzed cross-coupling reactions. The choice of reaction will depend on the desired substituent to be introduced.

Suzuki-Miyaura Coupling: Formation of Diaryl Ketones

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[9] In the case of acyl chlorides, this reaction provides a direct route to diaryl ketones.[10]

  • Catalyst: Palladium catalysts are essential for facilitating the catalytic cycle. Pd(PPh₃)₄ is a common and effective choice. For more challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands can be employed.[11]

  • Base: A base is required to activate the boronic acid for transmetalation. Anhydrous conditions with bases like K₂CO₃ or Cs₂CO₃ are often preferred for acyl chloride couplings to prevent hydrolysis of the starting material.[10][12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are commonly used to ensure the stability of the acyl chloride and the organopalladium intermediates.

Suzuki_Miyaura_Coupling AcylCl R-COCl (3,4-dihydro-2H-1,5-benzodioxepine- 7-carbonyl chloride) OxAdd Oxidative Addition AcylCl->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd PdII_complex R-CO-Pd(II)(Cl)L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_Aryl_complex R-CO-Pd(II)(Ar)L_n Transmetalation->PdII_Aryl_complex ReductiveElimination Reductive Elimination PdII_Aryl_complex->ReductiveElimination ReductiveElimination->Pd0 Product R-CO-Ar (Diaryl Ketone) ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with an acyl chloride.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions.

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the arylboronic acid, the palladium catalyst, and the anhydrous base.

  • Add 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.0 eq) as a solid or a solution in the anhydrous solvent.

  • Add the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene10085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃1,4-Dioxane10080-90
33-Thiopheneboronic acidPdCl₂(dppf) (2)K₃PO₄Toluene11075-85

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Stille Coupling: Ketone Synthesis from Organostannanes

The Stille coupling utilizes organostannane reagents as the nucleophilic partner.[13][14] It is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant consideration.[15][16]

  • Catalyst: Palladium(0) complexes are typically used. Pd(PPh₃)₄ is a common choice. For less reactive substrates, ligands such as P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) can be beneficial.

  • Additives: In some cases, additives like Cu(I) salts can accelerate the transmetalation step, but for acyl chloride couplings, they are often omitted to avoid side reactions.[17]

  • Solvent: Anhydrous, polar aprotic solvents like THF, DMF, or NMP are generally effective.

Stille_Coupling AcylCl R-COCl (3,4-dihydro-2H-1,5-benzodioxepine- 7-carbonyl chloride) OxAdd Oxidative Addition AcylCl->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd PdII_complex R-CO-Pd(II)(Cl)L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Organostannane R'-Sn(Alkyl)₃ Organostannane->Transmetalation PdII_R_complex R-CO-Pd(II)(R')L_n Transmetalation->PdII_R_complex ReductiveElimination Reductive Elimination PdII_R_complex->ReductiveElimination ReductiveElimination->Pd0 Product R-CO-R' (Ketone) ReductiveElimination->Product

Caption: Catalytic cycle of the Stille coupling with an acyl chloride.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

  • Organostannane reagent (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1-1.3 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Schlenk tube or similar reaction vessel.

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium catalyst in the anhydrous solvent.

  • Add the organostannane reagent to the catalyst solution.

  • Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.0 eq) in the anhydrous solvent to the reaction mixture.

  • Heat the reaction to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of KF to precipitate the tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Entry Organostannane Catalyst (mol%) Solvent Temp (°C) Yield (%)
1PhenyltributyltinPd(PPh₃)₄ (3)Toluene10080-90
2(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)THF8075-85
3VinyltributyltinPd(PPh₃)₄ (3)THF7085-95

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Negishi Coupling: C-C Bond Formation with Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[18] The organozinc reagents can be prepared in situ from the corresponding organic halides.[19][20]

  • Catalyst: Palladium catalysts are highly effective. For aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary to promote efficient oxidative addition.[19][21]

  • Organozinc Reagent: These can be prepared by transmetalation from organolithium or Grignard reagents with a zinc salt (e.g., ZnCl₂) or by direct insertion of zinc metal into an organic halide.[20]

  • Solvent: Anhydrous THF is the most common solvent for both the preparation of the organozinc reagent and the cross-coupling reaction.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

  • Organozinc reagent (prepared in situ or as a solution) (1.5-2.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like XPhos, 1-3 mol% Pd)

  • Anhydrous THF

  • Schlenk line and flame-dried glassware are essential.

Procedure:

  • Preparation of the Organozinc Reagent (if not commercially available):

    • From an Aryl Halide: To a flame-dried flask containing activated zinc dust under an inert atmosphere, add a solution of the aryl halide (e.g., aryl bromide or iodide) in anhydrous THF. Gentle heating may be required to initiate the reaction.

    • From an Organolithium or Grignard Reagent: To a solution of the organolithium or Grignard reagent in an appropriate solvent at low temperature (e.g., 0 °C or -78 °C), add a solution of anhydrous ZnCl₂ in THF. Allow the mixture to warm to room temperature.

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk tube, prepare the active palladium catalyst by stirring the palladium precursor (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in anhydrous THF for 10-15 minutes at room temperature or with gentle heating.[19]

    • Add 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.0 eq) to the catalyst mixture.

    • Slowly add the freshly prepared organozinc reagent to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress.[22]

    • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Work-up and purify as described for the Suzuki-Miyaura coupling.

Entry Organozinc Reagent Catalyst System (mol% Pd) Solvent Temp (°C) Yield (%)
1Phenylzinc chloridePd₂(dba)₃ (1) / XPhos (2)THF5080-90
22-Thienylzinc bromidePd(PPh₃)₄ (3)THFRT70-80
3Ethylzinc iodidePdCl₂(dppf) (2)THFRT75-85

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Sonogashira Coupling: Synthesis of Ynones

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, providing access to ynones from acyl chlorides.[23][24][25] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[26]

  • Catalyst System: A combination of a palladium(0) or palladium(II) precursor and a copper(I) salt (e.g., CuI) is the classic system. The palladium catalyzes the main cycle, while copper facilitates the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HX byproduct. The amine can also serve as the solvent.

  • Solvent: Anhydrous solvents like THF, toluene, or the amine base itself are suitable.

Sonogashira_Coupling cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-CO-Pd(II)(Cl)L_n OxAdd->PdII_complex Transmetalation_Pd Transmetalation PdII_complex->Transmetalation_Pd PdII_Alkyne_complex R-CO-Pd(II)(C≡CR')L_n Transmetalation_Pd->PdII_Alkyne_complex ReductiveElimination Reductive Elimination PdII_Alkyne_complex->ReductiveElimination ReductiveElimination->Pd0 Product R-CO-C≡CR' (Ynone) ReductiveElimination->Product AcylCl R-COCl (3,4-dihydro-2H-1,5-benzodioxepine- 7-carbonyl chloride) AcylCl->OxAdd Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide Base_Cu Base Base_Cu->Cu_Acetylide CuX Cu(I)X CuX->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd

Caption: Catalytic cycles of the Sonogashira coupling with an acyl chloride.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Et₃N or DIPEA)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Schlenk tube or similar reaction vessel.

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne to the mixture.

  • Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.0 eq) in the anhydrous solvent.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst and copper salts.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | RT | 85-95 | | 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) / CuI (4) | DIPEA | Toluene | 50 | 80-90 | | 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | Et₃N | THF | RT | 90-98 |

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of Amides

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[15][27] While typically used with aryl halides, it can be adapted for acyl chlorides to synthesize amides, providing an alternative to traditional amide coupling methods.

  • Catalyst: Highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are generally required for the amination of aryl chlorides, and by extension, acyl chlorides.[28]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[27]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%)

  • Bulky phosphine ligand (if not using a precatalyst)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Glovebox or Schlenk line for handling air-sensitive reagents.

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst and the base to a flame-dried reaction vessel.

  • Add the anhydrous solvent.

  • Add the amine to the mixture.

  • Add a solution of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.0 eq) in the anhydrous solvent.

  • Seal the vessel and heat the reaction to 80-110 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature and quench carefully with water or a saturated aqueous solution of NH₄Cl.

  • Work-up and purify as described for the Suzuki-Miyaura coupling.

Entry Amine Catalyst System (mol%) Base Solvent Temp (°C) Yield (%)
1MorpholineXPhos Pd G3 (2)NaOtBuToluene10085-95
2AnilineRuPhos Pd G3 (2)LiHMDS1,4-Dioxane10080-90
3DibenzylamineBrettPhos Pd G3 (2)NaOtBuToluene11075-85

Yields are representative and may vary depending on the specific substrate and reaction conditions.

Safety and Handling

  • Acyl Chlorides: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is expected to be corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Organometallic Reagents: Organostannanes are toxic. Organozinc, organolithium, and Grignard reagents are air- and/or moisture-sensitive and may be pyrophoric. All manipulations should be carried out under an inert atmosphere.

  • Bases: Strong bases like NaOtBu and LiHMDS are corrosive and moisture-sensitive.

  • Solvents: Use anhydrous solvents and handle flammable solvents in a well-ventilated area, away from ignition sources.

Conclusion

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is a highly valuable and versatile building block for the synthesis of a wide range of derivatives. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Stille, Negishi, Sonogashira, and Buchwald-Hartwig amination—provide researchers with a powerful and adaptable set of tools for C-C and C-N bond formation. By understanding the principles behind the choice of reaction conditions, scientists can effectively and efficiently explore the chemical space around the 3,4-dihydro-2H-1,5-benzodioxepine scaffold, accelerating the discovery of new drug candidates and advanced materials.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Cee, V. J., et al. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8345–8348. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides. Retrieved from [Link]

  • Cacchi, S., & Fabrizi, G. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 65. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2010, December 3). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of alkynes and acyl chlorides resulting in.... Retrieved from [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • MDPI. (2023, November 15). Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanocatalyst. Retrieved from [Link]

  • MDPI. (2020, October 15). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Retrieved from [Link]

  • LNG CHEMICAL SCIENCES. (n.d.). Stille-Coupling Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

  • Cacciatore, I., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1188-1211. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2008, March 21). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Stille reaction – Knowledge and References. Retrieved from [Link]

  • ACS Publications. (2007, September 14). Selective Cross-Couplings. Sequential Stille−Liebeskind/Srogl Reactions of 3-Chloro-4-arylthiocyclobutene-1,2-dione. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylative Suzuki-Miyaura cross-coupling reaction of acyl chlorides with.... Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved from [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • RSC Publishing. (2024, March 1). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(I) catalysis. Retrieved from [Link]

  • Stenutz. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. Retrieved from [Link]

  • Worldwide Life Sciences. (2026, February 27). 3-4-Dihydro-2H-1-5-benzodioxepin-7-carboxylic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl Chloride Synthesis

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride. This specific acyl chloride is a highly valued intermediate in pharmaceutical drug development, notably serving as a critical building block in the synthesis of transaminase BioA inhibitors targeting Mycobacterium tuberculosis1.

Despite its utility, researchers often experience inconsistent yields. The primary culprits are the extreme moisture sensitivity of the product, improper reaction monitoring, and stalling of the chlorination cycle. This guide abandons generic advice in favor of a field-proven, self-validating protocol, mechanistic insights, and targeted troubleshooting to ensure robust, high-yielding conversions.

Self-Validating Experimental Protocol

This protocol utilizes oxalyl chloride and catalytic N,N-dimethylformamide (DMF) to convert 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid to its corresponding acyl chloride 2. The causality of this method's success lies in the generation of the highly electrophilic Vilsmeier-Haack intermediate, which allows for much milder reaction conditions compared to traditional reagents, thereby preserving the integrity of the benzodioxepine ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (1.0 eq) and suspend it in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add catalytic anhydrous DMF (0.05 eq).

    • Causality: DMF is not merely a solvent here; it acts as the active nucleophile that attacks oxalyl chloride to initiate the catalytic cycle and form the chloroiminium ion.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (1.2–1.5 eq) dropwise over 10 minutes.

  • Self-Validation (Gas Evolution): Observe the immediate evolution of gas.

    • Causality: This bubbling (CO, CO₂, and HCl) is a visual, self-validating indicator that the active chloroiminium ion is successfully forming and reacting with the carboxylic acid. If there is no bubbling, your oxalyl chloride has likely degraded.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Self-Validation (Phase Change): The reaction is complete when gas evolution ceases and the opaque suspension transitions into a clear, homogeneous solution, indicating the insoluble carboxylic acid has fully converted to the soluble acyl chloride.

  • Isolation: Concentrate the mixture under reduced pressure. To ensure complete removal of unreacted oxalyl chloride and HCl, add anhydrous toluene (3 × reaction volume) and co-evaporate on the rotary evaporator.

    • Causality: Toluene forms an azeotrope with residual moisture and effectively strips volatile acidic byproducts, preventing reverse hydrolysis during storage.

Mechanistic Workflow

Workflow Step1 1. Substrate Preparation 3,4-dihydro-2H-1,5-benzodioxepine- 7-carboxylic acid in dry DCM Step2 2. Catalyst Activation Add 0.05 eq DMF + 1.2 eq Oxalyl Chloride (Generates Chloroiminium Ion) Step1->Step2 Anhydrous conditions Step3 3. Chlorination Reaction Stir at 0°C → RT (Observe CO2/CO/HCl gas evolution) Step2->Step3 Dropwise addition Step4 4. Reaction Monitoring Quench aliquot in Benzylamine (Analyze via HPLC/TLC) Step3->Step4 Wait for clear solution Step4->Step3 Incomplete (Add 0.1 eq Oxalyl Cl) Step5 5. Workup & Isolation Concentrate & co-evaporate with Toluene (Removes excess reagents) Step4->Step5 >99% conversion

Figure 1: Self-validating experimental workflow for synthesizing the target acyl chloride.

Troubleshooting & FAQs

Q: My reaction mixture became a clear solution, but my isolated yield is under 50%. Where is the mass loss occurring? A: The mass loss is almost certainly occurring during isolation and analysis, not the reaction itself. Acyl chlorides are highly hygroscopic. If ambient moisture enters the flask during rotary evaporation, the 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride rapidly hydrolyzes back to the starting carboxylic acid. Furthermore, attempting to purify the acyl chloride via silica gel chromatography will destroy it. Solution: Skip column chromatography. Rely on the anhydrous toluene co-evaporation step to strip residual HCl and oxalyl chloride, and carry the crude product directly into your next amidation or esterification step.

Q: How can I accurately monitor the reaction progress if I can't run the acyl chloride on a TLC plate? A: Direct TLC or HPLC analysis of acyl chlorides results in severe streaking and false "starting material" signals due to on-column hydrolysis. To accurately monitor conversion, you must trap the reactive intermediate. Withdraw a 10 µL aliquot of the reaction mixture and quench it into a vial containing 100 µL of anhydrous methanol or benzylamine 3. This instantly converts the acyl chloride into a stable methyl ester or benzylamide, which can then be cleanly analyzed via TLC or LC-MS to confirm the total absence of the starting carboxylic acid.

Q: The reaction stalled at ~70% conversion (the suspension never fully cleared). Should I add more DMF or more oxalyl chloride? A: Add more oxalyl chloride (0.1–0.2 eq), not DMF. The stalling is typically caused by the depletion of oxalyl chloride due to adventitious moisture in the DCM, or the HCl byproduct temporarily protonating the DMF catalyst and removing it from the catalytic cycle. Adding a slight excess of oxalyl chloride pushes the equilibrium forward by regenerating the Vilsmeier-Haack intermediate.

Q: Can I use Thionyl Chloride (SOCl₂) or Triphosgene instead of Oxalyl Chloride? A: Yes, but oxalyl chloride is the gold standard for this specific substrate. The 1,5-benzodioxepine ring contains ether linkages that can be sensitive to the harsh, refluxing conditions often required when using neat thionyl chloride. Oxalyl chloride operates efficiently at room temperature. Triphosgene (BTC) is a viable, safer solid alternative that also utilizes DMF catalysis 4, but it requires longer reaction times and strict safety protocols due to phosgene gas generation.

Reagent Comparison for Benzodioxepine Chlorination

To aid in experimental design and yield optimization, the following table summarizes the quantitative and qualitative differences between common chlorinating agents for this specific scaffold.

Chlorinating AgentCatalystOperating TempPrimary ByproductsTypical YieldMechanistic Impact & Notes
Oxalyl Chloride DMF (0.05 eq)0 °C to RTCO (g), CO₂ (g), HCl (g)>90%Optimal. Mild conditions preserve the benzodioxepine ether linkages. Byproducts are entirely volatile.
Thionyl Chloride DMF (0.05 eq)60 °C (Reflux)SO₂ (g), HCl (g)70–85%Sub-optimal. Elevated temperatures increase the risk of side reactions or ether ring-opening.
Triphosgene (BTC) DMF (0.05 eq)RT to 50 °CCO₂ (g), HCl (g)85–95%Alternative. Safer solid handling, but slower kinetics. Generates phosgene in situ.
References
  • Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis.
  • Acid chloride synthesis.
  • An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Journal of the Chemical Society of Pakistan.
  • Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.

Sources

Optimization

Optimizing catalyst selection for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride coupling reactions

Technical Support Center: Catalyst Optimization for 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride Coupling Reactions Overview 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (CAS: 306934-86-1) is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Optimization for 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride Coupling Reactions

Overview

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (CAS: 306934-86-1) is a critical electrophilic building block in pharmaceutical synthesis, primarily used to append the benzodioxepine pharmacophore to drug candidates. However, its unique stereoelectronic profile—specifically the electron-donating nature of the fused ether oxygens combined with the steric constraints of the 7-membered ring—frequently complicates standard coupling protocols.

This technical support guide provides field-validated troubleshooting strategies, mechanistic insights, and optimized protocols for both transition-metal cross-coupling and nucleophilic acyl substitution reactions.

Section 1: Transition-Metal Catalyzed Cross-Coupling (Ketone Synthesis)

Q1: When attempting a Suzuki-Miyaura or Stille cross-coupling with 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride to form a ketone, I observe significant biaryl byproduct formation and low ketone yields. What is causing this, and how do I optimize the catalyst?

A1: The formation of biaryl byproducts during acyl chloride cross-coupling is a classic symptom of competitive decarbonylative coupling . When standard palladium catalysts (like Pd(PPh₃)₄) undergo oxidative addition into the C(acyl)-Cl bond, the resulting acylpalladium(II) species can undergo rapid carbon monoxide (CO) extrusion before transmetalation occurs.

Causality & Solution: To suppress decarbonylation, you must accelerate transmetalation or thermodynamically stabilize the acylpalladium intermediate. This is achieved by using highly electron-rich, bulky ligands that enforce a rigid coordination sphere.

We recommend switching the precatalyst to bis(di-tert-butylchlorophosphine)palladium(II) dichloride (PXPd) or utilizing phosphine–borane ligands (e.g.,[i-Pr₂P(o-C₆H₄)]₂BFXyl). PXPd has been shown to provide exceptional chemoselectivity for ketone formation over biaryl formation, achieving up to 98% yields in Stille-type couplings with acyl chlorides by preventing CO loss[1]. Alternatively, phosphine-borane ligands induce a strong Pd→B interaction that specifically activates the acyl chloride while locking the geometry to prevent decarbonylation[2].

Table 1: Catalyst Screening Data for Acyl Chloride Cross-Coupling

Catalyst SystemLigand TypePrimary ProductKetone Yield (%)Biaryl Yield (%)
Pd(PPh₃)₄ (5 mol%)Standard PhosphineBiaryl< 20%> 70%
Pd(OAc)₂ / PCy₃Bulky PhosphineMixed45%40%
PXPd (2.5 mol%)ChlorophosphineKetone92 - 98%< 2%
Pd / Phosphine-BoraneBimetallic/Lewis AcidKetone95%0%

(Data synthesized from benchmark acyl chloride coupling optimizations[1][2])

Protocol 1: Chemoselective Stille-Type Cross-Coupling using PXPd Self-Validating Step: The reaction mixture must remain pale yellow throughout the heating process; rapid blackening indicates catalyst decomposition (Pd black formation) due to oxygen ingress or solvent impurity.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2.5 mol % of PXPd precatalyst.

  • Substrate Addition: Add 1.0 equivalent of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride and 1.05 equivalents of the target organostannane reagent.

  • Solvent: Inject anhydrous, degassed acetonitrile to achieve a 0.2 M concentration. Mechanistic note: Acetonitrile acts as a weakly coordinating solvent that stabilizes the cationic Pd intermediates without outcompeting the substrate.

  • Reaction: Heat the mixture to 70°C under continuous stirring for 8-12 hours. Monitor via GC-MS or LC-MS until the acyl chloride is fully consumed.

  • Workup: Quench with aqueous KF (to precipitate toxic tin residues as insoluble polymeric fluorides), extract with EtOAc, and purify via silica gel chromatography.

CatalyticCycle Pd0 Pd(0) L2 Active Catalyst OxAdd Oxidative Addition (Acyl-Cl) Pd0->OxAdd + ArCOCl AcylPd Acyl-Pd(II)-Cl Complex (Stabilized by PXPd) OxAdd->AcylPd Decarbonylation CO Extrusion (Standard Catalysts) AcylPd->Decarbonylation Slow with PXPd Transmetalation Transmetalation (R-SnBu3) AcylPd->Transmetalation Fast with PXPd ArylPd Aryl-Pd(II)-Cl (Biaryl Pathway) Decarbonylation->ArylPd ArylPd->Transmetalation R-SnBu3 RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Ketone Target Ketone Product RedElim->Ketone From Acyl-Pd Biaryl Biaryl Byproduct RedElim->Biaryl From Aryl-Pd

Caption: Pd-catalyzed acyl chloride cross-coupling cycle highlighting the competing decarbonylation pathway.

Section 2: Nucleophilic Acyl Substitution (Amidation/Esterification)

Q2: My amidation of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride with a sterically hindered secondary amine is stalling at 40% conversion, even with 10 mol% DMAP and triethylamine. What is the mechanistic bottleneck?

A2: The bottleneck is the stability and steric crowding of the intermediate acylpyridinium ion. While 4-dimethylaminopyridine (DMAP) is a standard nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, the fused 7-membered benzodioxepine ring of your substrate exerts significant steric bulk. When reacting with a bulky secondary amine, the transition state for the nucleophilic attack on the DMAP-acylpyridinium complex becomes sterically forbidden, leading to stalling and competitive hydrolysis of the unreacted acyl chloride[3].

Causality & Solution: You must increase the nucleophilicity of the catalyst to force the formation of a more reactive intermediate, or reduce the steric clash in the transition state.

  • Switch to 4-Pyrrolidinopyridine (PPY): PPY is approximately 1.5 to 2 times more nucleophilic than DMAP due to the increased electron-donating ability of the pyrrolidine ring, accelerating the formation of the acylium intermediate.

  • Solvent Optimization: Switch from dichloromethane (DCM) to a more polar, non-nucleophilic solvent like acetonitrile or THF to better solvate the highly polar acylpyridinium ion pair[3].

  • Stoichiometric Base Adjustment: Replace triethylamine (TEA) with N,N-Diisopropylethylamine (DIPEA). TEA can sometimes act as a competing nucleophile, whereas DIPEA acts strictly as a non-nucleophilic proton sink.

Protocol 2: Optimized Amidation of Hindered Amines Self-Validating Step: The reaction mixture should show a rapid, transient color change (often yellow/orange) upon the addition of PPY, indicating the successful formation of the acylpyridinium intermediate. If this color fades immediately without product formation, moisture is causing rapid hydrolysis.

  • Drying: Ensure the 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is strictly anhydrous. (Store under argon; if degraded, re-form from the corresponding carboxylic acid using oxalyl chloride/catalytic DMF).

  • Setup: In a flame-dried flask under nitrogen, dissolve the secondary amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous THF (0.3 M).

  • Catalyst Addition: Add 4-pyrrolidinopyridine (PPY) (10 mol%).

  • Electrophile Addition: Cool the flask to 0°C. Dissolve the acyl chloride (1.1 equiv) in a small volume of THF and add dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor by TLC (quench aliquots in methanol to check for unreacted acyl chloride, which will appear as the methyl ester).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove DIPEA, PPY, and unreacted amine), then saturated NaHCO₃, and brine. Dry over MgSO₄.

TroubleshootingTree Start Amidation Stalling (< 50% Conversion) CheckHydro Check for Hydrolysis (Carboxylic Acid present?) Start->CheckHydro YesHydro Yes: Moisture Issue CheckHydro->YesHydro LC-MS shows Acid NoHydro No: Steric/Kinetic Issue CheckHydro->NoHydro Unreacted SM remains FixHydro Action: Rigorously dry solvents, use fresh acyl chloride YesHydro->FixHydro ChangeCat Action: Switch DMAP to PPY (Increase nucleophilicity) NoHydro->ChangeCat ChangeBase Action: Switch TEA to DIPEA (Reduce base interference) NoHydro->ChangeBase

Caption: Troubleshooting logic tree for stalled amidation reactions involving hindered acyl chlorides.

References

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-8604.[Link]

  • Declercq, R., et al. (2021). Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium. ACS Catalysis, 11(7), 3822-3829.[Link]

  • Hazari, N. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Amidation of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of amide derivatives from 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride. This guide is designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of amide derivatives from 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial amidation reaction. Our focus is on providing practical, causality-driven solutions to minimize byproduct formation and maximize yield and purity.

The amidation of an acyl chloride is a fundamental and powerful transformation in organic synthesis. However, the high reactivity of the acyl chloride functional group, while advantageous for forming the desired amide bond, also makes it susceptible to competing side reactions.[1][] This guide will address the most common challenges encountered during this specific amidation, providing clear, actionable steps to enhance your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the amidation reaction. Each issue is presented in a question-and-answer format, detailing the underlying cause and providing a validated solution.

Question 1: My reaction yield is low, and I'm isolating a significant amount of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. What's causing this and how can I prevent it?

Answer:

The presence of the corresponding carboxylic acid is a clear indicator of acyl chloride hydrolysis. Acyl chlorides are highly reactive towards nucleophiles, and water, even in trace amounts, can act as a nucleophile to hydrolyze the starting material back to the less reactive carboxylic acid.[1] This reaction competes directly with your desired amidation, consuming the acyl chloride and reducing the yield of your target amide.

Causality & Mechanism: The lone pair of electrons on the oxygen atom in water attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the carboxylic acid and HCl.

Core Strategies to Prevent Hydrolysis:
  • Rigorous Exclusion of Moisture: This is the most critical factor.

    • Anhydrous Solvents: Use freshly opened, anhydrous-grade solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[3]

    • Reagent Purity: Ensure your amine and base (e.g., triethylamine) are anhydrous. Commercial amines can absorb water from the air.

  • Controlled Reagent Addition:

    • Temperature Control: Begin the reaction at a low temperature (0 °C) to manage the initial exothermic reaction and minimize side reactions.[][3]

    • Slow Acyl Chloride Addition: Add the 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride solution dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the acyl chloride, favoring the reaction with the amine (present in stoichiometric amounts) over trace water.

Question 2: I'm observing an impurity with a mass corresponding to the diacylated product. How can I minimize this?

Answer:

Diacylation occurs when a primary amine (R-NH₂) is used, and the initially formed secondary amide product (R-NH-COR') is deprotonated and reacts with a second molecule of the acyl chloride. This is more likely to happen if there is an excess of the acyl chloride or if the reaction conditions are too harsh.

Causality & Mechanism: The N-H proton of the newly formed amide is weakly acidic. In the presence of a strong base or excess base, it can be deprotonated to form an amidate anion, which is a potent nucleophile that can attack another molecule of the acyl chloride.

Strategies to Prevent Diacylation:
  • Stoichiometric Control:

    • Use a slight excess (1.0 to 1.1 equivalents) of the amine relative to the acyl chloride. This ensures the acyl chloride is the limiting reagent and is consumed before it can react with the product.

    • As mentioned previously, add the acyl chloride slowly to the amine solution. This prevents localized areas of high acyl chloride concentration.

  • Base Selection and Stoichiometry:

    • Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Use only a slight excess of the base (1.1 to 1.5 equivalents). This is enough to scavenge the HCl byproduct without creating an overly basic environment that promotes deprotonation of the amide product.

  • Temperature Management:

    • Avoid unnecessarily high reaction temperatures. Higher temperatures can increase the rate of the undesired diacylation reaction. Maintain the reaction at room temperature or below unless the amine is particularly unreactive.

Question 3: The reaction is sluggish and incomplete, even after an extended period. What factors could be slowing it down?

Answer:

A slow or incomplete reaction is typically due to low nucleophilicity of the amine or insufficient activation. Aromatic amines (anilines), particularly those with electron-withdrawing groups, are significantly less nucleophilic than aliphatic amines and will react more slowly.[3]

Strategies to Drive the Reaction to Completion:
  • Increase Reaction Temperature: If the reactants are thermally stable, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor carefully for byproduct formation.

  • Use a Catalyst: For particularly unreactive amines, adding a catalytic amount (1-10 mol%) of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP works by forming a highly reactive acylpyridinium intermediate.[]

  • Solvent Choice: Ensure the solvent is appropriate. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard choices. For sluggish reactions, a more polar aprotic solvent like DMF can sometimes enhance the rate.

  • Check Reagent Purity: Impurities in the amine could be inhibiting the reaction. Ensure it is of high purity.

Visualizing Reaction Pathways

The following diagram illustrates the desired amidation pathway versus the competing hydrolysis side reaction.

reaction_pathway cluster_main Desired Amidation Pathway cluster_side Competing Hydrolysis AcylChloride 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride Product Desired Amide Product AcylChloride->Product + Amine HCl HCl AcylChloride->HCl - HCl Acid Carboxylic Acid Byproduct AcylChloride->Acid + H2O AcylChloride->HCl_side - HCl Amine Amine (R-NH2) Amine->Product Base Base (e.g., TEA) Salt Base-HCl Salt Base->Salt HCl->Salt + Base Water Trace H2O Water->Acid

Caption: Desired amidation versus the hydrolysis side reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal base for this amidation? A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred.[3] They act as effective scavengers for the HCl generated during the reaction without competing as nucleophiles. Pyridine can also be used but is generally more nucleophilic and can sometimes lead to side reactions.

  • Q2: How should I monitor the reaction progress? Thin-Layer Chromatography (TLC) is a rapid and effective method. Spot the reaction mixture against the acyl chloride and amine starting materials. The disappearance of the limiting reagent and the appearance of a new spot for the amide product indicate progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the formation of the product and any byproducts.

  • Q3: What are the best practices for setting up the reaction to minimize moisture?

    • Glassware: Dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas.

    • Atmosphere: Assemble the reaction apparatus while hot and immediately purge with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment using a balloon or a bubbler.

    • Reagent Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas. Add solid reagents under a positive flow of inert gas.

  • Q4: My amide product is soluble in the aqueous layer during workup. What should I do? If your amide product has high polarity, it may have some solubility in water. After the initial extraction with an organic solvent (like DCM or ethyl acetate), you can try back-extracting the aqueous layer several more times with the organic solvent. Saturating the aqueous layer with sodium chloride (brine) will decrease the polarity of the aqueous phase and can help "salt out" the organic product, driving it into the organic layer.[3]

Troubleshooting Summary Table

Problem Observed Primary Cause(s) Recommended Solutions
Significant carboxylic acid byproduct Moisture in the reaction (solvents, reagents, air)Use anhydrous solvents/reagents, run under inert atmosphere, dry glassware thoroughly.[3][4]
Diacylation of primary amine Excess acyl chloride, overly basic conditionsUse a slight excess of the amine, slow addition of acyl chloride, use ~1.1 eq. of base.
Reaction is slow or incomplete Low nucleophilicity of the amineGently heat the reaction, add a catalytic amount of DMAP, switch to a more polar aprotic solvent.
Unreacted starting materials remain Insufficient reaction time, poor mixingAllow longer reaction times, ensure efficient stirring, consider gentle heating.
Difficult purification Multiple byproductsAddress the root cause of byproduct formation (see above); optimize stoichiometry and conditions before scaling up.

General Experimental Protocol

This protocol provides a robust starting point for the amidation reaction. It should be adapted based on the specific amine used.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.0 equiv)

  • Amine (1.0 - 1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the dry glassware under an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve the amine (1.0-1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[4]

  • Acyl Chloride Addition: Dissolve the 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.0 equiv) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. Monitor the reaction's progress by TLC or LC-MS.[3]

  • Quenching: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous NaHCO₃ solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure amide.[5]

Troubleshooting Logic Flowchart

troubleshooting_flowchart Start Low Yield or Impure Product CheckPurity Analyze Crude Product (LCMS/NMR) Start->CheckPurity IsAcid Major byproduct is Carboxylic Acid? CheckPurity->IsAcid Identify Byproducts IsDiacyl Major byproduct is Diacylated Amine? IsAcid->IsDiacyl No FixMoisture Implement Strict Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere - Dry Glassware IsAcid->FixMoisture Yes IsIncomplete High % of Starting Materials Remain? IsDiacyl->IsIncomplete No FixStoich Adjust Stoichiometry: - Add Acyl Chloride Slowly - Use 1.0-1.1 eq. Amine - Use ~1.1 eq. Base IsDiacyl->FixStoich Yes Other Other Impurities IsIncomplete->Other No FixKinetics Increase Reaction Rate: - Gently Heat - Add Catalytic DMAP - Increase Reaction Time IsIncomplete->FixKinetics Yes Reassess Re-evaluate Purification Strategy or Reagent Purity Other->Reassess

Caption: A logical workflow for diagnosing and solving common amidation issues.

References
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 3(1), 8-15. Available from: [Link]

  • Chen, F., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ACS Omega, 5(32), 20563–20570. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • PrepChem. Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. Available from: [Link]

  • Bolla, M., et al. (2019). Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2614-2619. Available from: [Link]

  • de Saint Laumer, J., et al. (2019). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Chemistry & Biodiversity, 16(8), e1900236. Available from: [Link]

  • Vinkers, C. H., et al. (2010). The rapid hydrolysis of chlordiazepoxide to demoxepam may affect the outcome of chronic osmotic minipump studies. Psychopharmacology, 208(4), 555–562. Available from: [Link]

  • Molbase. 3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE-6-CARBONYL CHLORIDE | CAS 66410-68-2. Available from: [Link]

  • Save My Exams. Acyl Chlorides - A Level Chemistry Revision Notes. Available from: [Link]

  • Chemspace. 2-[(2S)-1-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl)pyrrolidin-2-yl]-1H-1,3-benzodiazole. Available from: [Link]

  • Jamróz, M., et al. (2024). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 29(22), 4983. Available from: [Link]

  • HYDROLYSIS REACTIONS. (2018). Available from: [Link]

  • ResearchGate. Amidation reaction using acid chlorides. Available from: [Link]

  • Lebrun, S., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153–3157. Available from: [Link]

  • Doc Brown's Chemistry. Reaction mechanisms: acid/acyl chloride with ammonia/amines. Available from: [Link]

  • University of Huddersfield Research Portal. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl Chloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields and stalled reactions when working with complex acyl chlorides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields and stalled reactions when working with complex acyl chlorides.

Coupling 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride[1] with sterically demanding nucleophiles (e.g., bulky secondary amines or tertiary alcohols) presents a unique synthetic challenge. While the acyl chloride is located at the 7-position of the benzene ring, the fused 7-membered 1,5-dioxepine ring adopts flexible, out-of-plane puckered conformations (chair/boat flips). This dynamic bulk crowds the reaction center, severely restricting the Bürgi-Dunitz approach angle (~107°) required for nucleophilic attack[2].

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you overcome these thermodynamic and kinetic barriers[3].

Mechanistic Causality: Why Traditional Methods Fail

When standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are used alone, they act purely as proton scavengers. The inherent electrophilicity of the benzodioxepine acyl chloride is insufficient to overcome the high activation energy ( Ea​ ) barrier imposed by the steric clash between the bulky nucleophile and the dioxepine ring.

The Solution: Nucleophilic Catalysis To bypass this barrier, we employ 4-Dimethylaminopyridine (DMAP) or 4-Pyrrolidinopyridine (PPY). DMAP's endocyclic nitrogen attacks the acyl chloride to form an N-acylpyridinium intermediate[4]. This intermediate is exponentially more electrophilic than the parent acyl chloride. More importantly, it projects the acyl group away from the immediate solvation shell and the bulk of the benzodioxepine ring, creating a highly accessible, unhindered trajectory for the incoming nucleophile[5].

DMAP_Mechanism A Acyl Chloride + DMAP B Acylpyridinium Intermediate A->B Fast Nucleophilic Attack D Tetrahedral Intermediate B->D Nucleophile Addition C Sterically Hindered Nucleophile C->D Overcomes Steric Clash E Product + DMAP (Regenerated) D->E Elimination of HCl

Mechanistic pathway of DMAP-catalyzed acyl transfer overcoming steric hindrance.

Quantitative Data & Catalyst Comparison

The choice of catalyst and energy source drastically alters the reaction outcome. Below is a summary of quantitative data derived from optimizing hindered amidation and esterification workflows.

Table 1: Effect of Catalysts on Hindered Amidation Yields (Reaction: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride + tert-Butylamine)

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
DIPEA (1.5 eq)DCM2524< 158
DIPEA + DMAP (0.1 eq)DCM2512> 9588
DIPEA + PPY (0.1 eq)DCM258> 9892

Table 2: Conventional vs. Microwave-Assisted Esterification (MAS) (Reaction: 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride + 1-Methylcyclohexanol)

Heating MethodAdditivesTemp (°C)TimeIsolated Yield (%)
Conventional (Reflux)DMAP, TEA4024 h22
Microwave (MAS)DMAP, DIPEA12015 min85

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints confirm that the reaction is proceeding correctly at each stage.

Protocol A: DMAP-Catalyzed Amidation of Bulky Amines

Objective: Overcome kinetic barriers in amidation using nucleophilic catalysis.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert Argon atmosphere, dissolve the sterically hindered amine (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol, 10 mol%). Stir for 5 minutes to ensure complete dissolution. Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise over 10 minutes to the cooled reaction mixture.

  • Validation Checkpoint 1 (Visual): Within 15–30 minutes, a fine white precipitate (DIPEA·HCl salt) will form. This is a self-validating indicator that the acyl substitution is actively generating HCl and proceeding successfully.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 8–12 hours.

  • Validation Checkpoint 2 (Analytical): Perform a TLC co-spot (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active acyl chloride spot confirms reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual DMAP and DIPEA. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Microwave-Assisted Esterification (MAS)

Objective: Overcome severe thermodynamic barriers with tertiary alcohols using rapid volumetric heating[6].

  • Vial Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the tertiary alcohol (1.0 mmol), 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.5 mmol), DIPEA (2.0 mmol), and DMAP (1.0 mmol, stoichiometric for highly hindered substrates).

  • Solvent: Add anhydrous Tetrahydrofuran (THF, 4 mL). Seal the vial securely with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave reactor. Set the parameters to 120 °C, with a ramp time of 2 minutes and a hold time of 15 minutes.

  • Validation Checkpoint: Monitor the real-time pressure curve on the microwave interface. A stable pressure plateau (~4-6 bar in THF at 120 °C) validates that the solvent is contained and the thermal energy is being efficiently absorbed by the polar intermediates.

  • Workup: Cool the vial to room temperature. Dilute with EtOAc (15 mL), wash with brine (3 x 10 mL), dry over MgSO₄, and concentrate for purification.

Workflow Step1 1. Reagent Prep Dissolve Nucleophile + DIPEA Step2 2. Catalyst Addition Add DMAP (0.1 - 1.0 eq) Step1->Step2 Step3 3. Acyl Chloride Addition Dropwise at 0°C Step2->Step3 Step4 4. Reaction & Heating Stir or Microwave Step3->Step4 Step5 5. Workup & Purification Quench and Extract Step4->Step5

Step-by-step experimental workflow for hindered acyl chloride amidation.

Frequently Asked Questions (FAQs)

Q1: Why does the dioxepine ring cause steric issues if the acyl chloride is at the 7-position? While the 7-position is technically meta to the oxygen atoms, the 7-membered 1,5-dioxepine ring is highly flexible. It rapidly interconverts between chair and boat conformations. This out-of-plane puckering increases the overall hydrodynamic radius of the molecule, creating a "steric umbrella" that obstructs the required ~107° approach angle for bulky nucleophiles[2].

Q2: Should I use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as my base? Always default to DIPEA (Hünig's base) for these reactions. TEA is a stronger nucleophile than DIPEA and can competitively attack the acyl chloride, forming an unstable intermediate that degrades into ketenes or other side products. DIPEA is sufficiently basic to act as a proton sink but sterically hindered enough to remain strictly non-nucleophilic.

Q3: My nucleophile is acid-sensitive, and DMAP catalysis is still too slow. What are my options? If DMAP is insufficient, upgrade to 4-Pyrrolidinopyridine (PPY). The pyrrolidine ring is more electron-donating than the dimethylamino group of DMAP, making the pyridine nitrogen even more nucleophilic. This accelerates the formation of the N-acylpyridinium intermediate[5]. Combine this with Microwave-Assisted Synthesis (MAS) to force the reaction to completion in minutes rather than days[6].

References

  • Guidechem.2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetic acid (1-methyl-2-pyridin-1-iumyl) ester;chloride.
  • Benchchem.Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
  • ACS Publications.Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors.
  • Grokipedia.4-Dimethylaminopyridine.
  • ACS Publications.Theoretical Prediction of Selectivity in Kinetic Resolution of Secondary Alcohols Catalyzed by Chiral DMAP Derivatives.
  • PMC.Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?

Sources

Reference Data & Comparative Studies

Validation

3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride vs other benzodioxepine derivatives in medicinal chemistry

A Comparative Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride and Its Analogues in Drug Discovery The landscape of medicinal chemistry is continually shaped by the identification and exploration of "privil...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride and Its Analogues in Drug Discovery

The landscape of medicinal chemistry is continually shaped by the identification and exploration of "privileged structures"—molecular scaffolds that can bind to multiple, distinct biological targets. Among these, the benzodioxepine framework has emerged as a versatile and potent core for the development of novel therapeutics. Its unique seven-membered heterocyclic ring fused to a benzene ring imparts a defined, yet flexible, three-dimensional conformation that allows for diverse interactions with a range of biological receptors.[1][2] This guide provides a comparative analysis of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, a key synthetic intermediate, and other significant benzodioxepine derivatives that have shown promise in various therapeutic areas.

Spotlight on a Versatile Intermediate: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is not an end-product therapeutic itself, but rather a highly valuable starting material for the synthesis of a wide array of more complex derivatives. Its significance lies in the reactive carbonyl chloride (-COCl) group attached to the 7-position of the benzodioxepine core. This functional group serves as a powerful electrophilic site, readily undergoing nucleophilic acyl substitution reactions. This allows medicinal chemists to easily introduce a variety of substituents, most commonly through the formation of amide or ester linkages.

The ability to readily diversify the structure at this position is a cornerstone of structure-activity relationship (SAR) studies. By systematically introducing different chemical moieties, researchers can fine-tune the pharmacological properties of the resulting molecules, optimizing for potency, selectivity, and pharmacokinetic profiles. For instance, recent research has leveraged this synthetic accessibility to create novel benzodioxepin amide-biphenyl derivatives with significant antibacterial properties.[3]

Comparative Analysis of Benzodioxepine Derivatives

The benzodioxepine scaffold has been successfully incorporated into molecules targeting a diverse range of biological systems. Below is a comparison of some notable classes of derivatives.

Adrenergic Receptor Antagonists

A significant portion of research into benzodioxepine-related structures has focused on their activity at adrenergic receptors, particularly the α-adrenoceptors which are involved in regulating blood pressure and other physiological processes.[4]

  • α1-Adrenergic Antagonists: Derivatives of the related 1,4-benzodioxane scaffold, such as WB-4101, have been extensively studied as potent and selective α1-adrenoceptor antagonists.[5][6][7] These compounds have shown potential in the treatment of hypertension.[4] Structure-activity relationship studies have revealed that the nature and stereochemistry of substituents on the dioxepine or dioxane ring are critical for both potency and selectivity.[8][9] For example, the insertion of a phenyl ring at the 3-position of the 2,3-dihydro-1,4-benzodioxin moiety led to a potent and selective α1-adrenoreceptor antagonist.[5]

  • α2-Adrenergic Antagonists: The rational design of compounds like RX 781094, a 2-(1,4-benzodioxan-2-yl)-2-imidazoline derivative, has yielded potent and selective antagonists of α2-adrenoceptors.[10] These compounds have been investigated as potential antidepressants, based on the hypothesis that blocking presynaptic α2-adrenoceptors can increase norepinephrine levels in the brain.[10]

Serotonin Receptor Ligands

Interestingly, modifications to the benzodioxane scaffold have also led to compounds with high affinity for serotonin receptors, particularly the 5-HT1A subtype. This highlights the scaffold's versatility, as subtle structural changes can dramatically shift the biological target. Some derivatives have been identified as full 5-HT1A receptor agonists, which are of interest for their potential as anxiolytic and antidepressant agents.[11][12] Notably, the stereochemistry of these molecules often plays a crucial role, with different enantiomers exhibiting reversed selectivity between α1-adrenergic and 5-HT1A receptors.[12]

Enzyme Inhibitors

The benzodioxepine and related structures have also been explored as inhibitors of various enzymes.

  • Phosphodiesterase (PDE) Inhibitors: Certain benzodioxepine heterocyclic compounds have been patented as phosphodiesterase inhibitors, particularly targeting PDE4.[13] PDE4 inhibitors are of significant interest for the treatment of inflammatory diseases such as asthma, COPD, and atopic dermatitis due to their ability to modulate inflammatory responses.[13]

  • Antibacterial Agents: As previously mentioned, recent studies have demonstrated the potential of benzodioxepine-biphenyl amide derivatives as antibacterial agents.[3] These compounds were designed to target fatty acid biosynthesis, a critical metabolic pathway in bacteria. One compound, in particular, emerged as a highly potent antimicrobial agent, with molecular docking studies suggesting its interaction with the FabH enzyme.[3]

Data Summary: Biological Activities of Benzodioxepine and Related Derivatives

Derivative ClassPrimary Target(s)Therapeutic PotentialKey Structural FeaturesReferences
1,4-Benzodioxan Derivatives α1-AdrenoceptorsHypertensionPhenyl or other substituents at position 3[5]
Imidazoline-Benzodioxan Hybrids α2-AdrenoceptorsDepressionImidazoline ring at position 2[10]
Substituted 1,4-Dioxanes 5-HT1A Receptors, α1D-AdrenoceptorsAnxiety, Depression, CancerReplacement of benzodioxane with a more flexible 1,4-dioxane ring[11][12]
Benzodioxepine Heterocycles Phosphodiesterase 4 (PDE4)Inflammatory Diseases (Asthma, COPD)Specific heterocyclic ring systems fused to the core[13]
Benzodioxepin Amide-Biphenyls Bacterial FabH EnzymeBacterial InfectionsBiphenyl amide moiety attached to the benzodioxepine core[3]

Experimental Protocols

A key advantage of using 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride is the straightforward synthesis of amide derivatives, which is a fundamental reaction in medicinal chemistry.

General Protocol for Amide Synthesis

Principle: This protocol describes the nucleophilic acyl substitution reaction between the acyl chloride (3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride) and a primary or secondary amine to form a stable amide bond. A non-nucleophilic base is typically added to quench the HCl byproduct.

Materials:

  • 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride

  • Desired primary or secondary amine (e.g., aniline, piperidine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dissolve the desired amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent in a round bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride (1.1 equivalents) in the anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Visualization of Synthetic Strategy

The following diagram illustrates the general synthetic workflow starting from the key intermediate to generate a library of diverse amide compounds for SAR studies.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product & Analysis start_acyl 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride reaction Amide Coupling (Base, Solvent) start_acyl->reaction start_amine Primary/Secondary Amine (R-NH2) start_amine->reaction product Benzodioxepine Amide Derivative reaction->product Crude Product purification Purification (Chromatography) product->purification analysis Biological Screening (SAR Studies) purification->analysis Pure Compound

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride
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